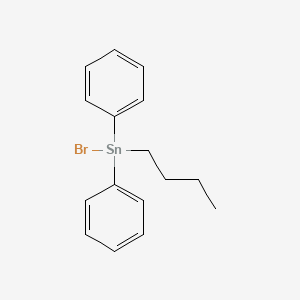
Bromo-butyl-diphenyl-stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromo-butyl-diphenyl-stannane is an organotin compound characterized by the presence of a tin atom bonded to a butyl group, a bromine atom, and two phenyl groups. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromo-butyl-diphenyl-stannane can be synthesized through various methods, including stannylation and C-Sn coupling reactions. One common method involves the reaction of diphenylstannane with butyl bromide under controlled conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often involves large-scale stannylation reactions using specialized reactors. The process is optimized for high yield and purity, with careful control of temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Bromo-butyl-diphenyl-stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other derivatives.
Reduction: Reduction reactions can convert the tin center to lower oxidation states.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin derivatives.
Scientific Research Applications
Bromo-butyl-diphenyl-stannane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Mechanism of Action
The mechanism of action of bromo-butyl-diphenyl-stannane involves its interaction with molecular targets through the tin center. The compound can form coordination complexes with various biomolecules, influencing their structure and function. The pathways involved in its action include oxidative stress, enzyme inhibition, and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Diphenylstannane: Lacks the butyl and bromine substituents, making it less reactive in certain reactions.
Tributyltin bromide: Contains three butyl groups and a bromine atom, differing in its steric and electronic properties.
Tetraphenyltin: Contains four phenyl groups, making it more sterically hindered and less reactive in some contexts.
Uniqueness
Bromo-butyl-diphenyl-stannane is unique due to its specific combination of substituents, which confer distinct reactivity and properties. The presence of both butyl and bromine groups allows for versatile chemical transformations and applications in various fields.
Properties
CAS No. |
73149-64-1 |
|---|---|
Molecular Formula |
C16H19BrSn |
Molecular Weight |
409.9 g/mol |
IUPAC Name |
bromo-butyl-diphenylstannane |
InChI |
InChI=1S/2C6H5.C4H9.BrH.Sn/c2*1-2-4-6-5-3-1;1-3-4-2;;/h2*1-5H;1,3-4H2,2H3;1H;/q;;;;+1/p-1 |
InChI Key |
RWCCXGMCPXEKNT-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















